molecular formula C15H28O6 B14451081 Bis(3-hydroxypropyl) nonanedioate CAS No. 74623-98-6

Bis(3-hydroxypropyl) nonanedioate

Cat. No.: B14451081
CAS No.: 74623-98-6
M. Wt: 304.38 g/mol
InChI Key: LHZBAWPKOKCSKV-UHFFFAOYSA-N
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Description

Bis(3-hydroxypropyl) nonanedioate is a diester derived from nonanedioic acid (azelaic acid) and 3-hydroxypropanol. The compound features two 3-hydroxypropyl ester groups attached to a nine-carbon dicarboxylic acid backbone. This structure confers unique physicochemical properties, including moderate hydrophilicity due to the hydroxyl groups and ester linkages, as well as thermal stability typical of long-chain aliphatic esters.

Properties

CAS No.

74623-98-6

Molecular Formula

C15H28O6

Molecular Weight

304.38 g/mol

IUPAC Name

bis(3-hydroxypropyl) nonanedioate

InChI

InChI=1S/C15H28O6/c16-10-6-12-20-14(18)8-4-2-1-3-5-9-15(19)21-13-7-11-17/h16-17H,1-13H2

InChI Key

LHZBAWPKOKCSKV-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)OCCCO)CCCC(=O)OCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(3-hydroxypropyl) nonanedioate can be synthesized through the esterification of nonanedioic acid with 3-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Nonanedioic acid+23-hydroxypropyl alcoholBis(3-hydroxypropyl) nonanedioate+Water\text{Nonanedioic acid} + 2 \, \text{3-hydroxypropyl alcohol} \rightarrow \text{this compound} + \text{Water} Nonanedioic acid+23-hydroxypropyl alcohol→Bis(3-hydroxypropyl) nonanedioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes to enhance efficiency and yield. One such method involves the transesterification of dimethyl nonanedioate with 3-hydroxypropyl alcohol in the presence of a catalyst. This process can be optimized to produce high yields of the desired ester .

Chemical Reactions Analysis

Types of Reactions

Bis(3-hydroxypropyl) nonanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl groups can yield ketones or carboxylic acids.

    Reduction: Reduction of the ester groups can produce primary alcohols.

    Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.

Scientific Research Applications

Bis(3-hydroxypropyl) nonanedioate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(3-hydroxypropyl) nonanedioate in its applications is primarily related to its chemical structure. The hydroxyl groups and ester linkages allow it to participate in various chemical reactions, forming cross-linked networks in polymers and enhancing the properties of materials. In biomedical applications, its biocompatibility and ability to form stable, non-toxic compounds are crucial for its effectiveness .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share functional or structural similarities with Bis(3-hydroxypropyl) nonanedioate:

3-Hydroxy-1-methylpropyl Nonanoate (CAS 89457-52-3)
  • Structure: Monoester of nonanoic acid with a branched 3-hydroxy-1-methylpropyl group.
  • Molecular Weight: 230.34 g/mol (vs. ~318.4 g/mol estimated for this compound).
  • Key Differences: As a monoester, it exhibits lower viscosity and higher volatility compared to the diester structure of this compound. The branched methyl group reduces hydrophilicity, making it less soluble in polar solvents than the linear 3-hydroxypropyl analogue .
N-Bis(2-hydroxypropyl)nitrosamine (CAS 53609-64-6)
  • Structure : Nitrosamine derivative with two 2-hydroxypropyl groups.
  • The hydroxyl groups in the 2-position (vs. 3-position) may alter hydrogen-bonding capacity and metabolic pathways.
N,N’-Bis(3-aminopropyl)-1,3-propanediamine (CAS 2372-82-9)
  • Structure : Polyamine with terminal primary amine groups.
  • Key Differences: Amine groups confer high reactivity in crosslinking reactions (e.g., epoxy resins), unlike the ester-dominated reactivity of this compound. Higher aqueous solubility due to protonatable amines, contrasting with the moderate hydrophilicity of hydroxylated esters .

Physicochemical and Toxicological Comparison

Compound Molecular Weight (g/mol) Solubility (Water) Key Hazards Applications
This compound* ~318.4 Moderate (est.) Limited data; likely low acute toxicity Plasticizers, lubricants (inferred)
3-Hydroxy-1-methylpropyl nonanoate 230.34 Low Acute toxicity (oral, dermal) Fragrances, surfactants
N-Bis(2-hydroxypropyl)nitrosamine 178.2 High Carcinogenicity, organ toxicity Laboratory research (restricted use)
N,N’-Bis(3-aminopropyl)-1,3-propanediamine 299.54 High Corrosive, aquatic toxicity Polymer crosslinkers, drug delivery

*Estimated data based on structural analogs.

Key Research Findings

  • Hydrophilicity and Stability: Compounds with hydroxyl groups in the 3-position (e.g., this compound) demonstrate improved water solubility compared to 2-hydroxypropyl analogs, as seen in benzimidazolium salt studies .
  • Toxicity Profiles: Nitrosamine derivatives (e.g., N-Bis(2-hydroxypropyl)nitrosamine) exhibit significant carcinogenic risks, whereas ester-based compounds like this compound are generally regarded as safer pending further toxicological validation .
  • Industrial Relevance: Diester structures are preferred in plasticizer formulations due to their lower migration rates and higher thermal stability compared to monoesters .

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